Pararosaniline hydrochloride

概要

説明

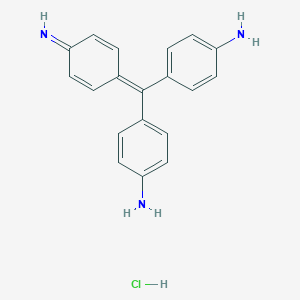

パラロザニリン塩酸塩: は、[(H₂NC₆H₄)₃C]Cl という化学式を持つ有機化合物です。マゼンタ色の固体で、染料として広く使用されています。 これは、ロザニリン、ニューフクシン、マゼンタIIと共に、塩基性フクシンの4つの成分の1つです 。 パラロザニリン塩酸塩は、結晶紫を含むメチルバイオレットなどの他のトリアリールメタン染料と構造的に関連しています .

合成方法

合成経路と反応条件: パラロザニリン塩酸塩は、アニリンとパラアミノベンズアルデヒドの縮合によって合成できます 。 あるいは、アニリンの存在下で4,4'-ビス(アミノフェニル)メタンを酸化することによって生成することもできます .

工業的製造方法: 産業的には、パラロザニリン塩酸塩は、上記と同じ合成経路によって、しかしより大規模に製造されます。 反応条件は、最終生成物の高収率と高純度を確保するために最適化されます .

準備方法

Synthetic Routes and Reaction Conditions: Pararosaniline hydrochloride can be synthesized by the condensation of aniline and para-aminobenzaldehyde . Alternatively, it can be produced from the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline .

Industrial Production Methods: In industrial settings, this compound is typically produced through the same synthetic routes mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: パラロザニリン塩酸塩は、酸化、還元、置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりキノン型構造が生成される場合があり、還元によりアミン誘導体が生成される場合があります .

科学研究への応用

パラロザニリン塩酸塩は、科学研究において幅広い応用範囲を持っています:

科学的研究の応用

Analytical Chemistry

Detection of Gaseous Compounds:

Pararosaniline hydrochloride is utilized in analytical methods for detecting various gaseous compounds, particularly sulfur dioxide (SO₂). A notable method involves its use in spectrophotometric analysis where it forms a colored complex with SO₂, allowing for quantification. The absorbance is measured at specific wavelengths (546 nm in aqueous solutions) to determine the concentration of sulfur dioxide in the atmosphere .

Methodology:

- Preparation: this compound is dissolved in hydrochloric acid to create a stock solution.

- Measurement: The solution's absorbance is measured using UV-Vis spectroscopy at 546 nm.

- Applications: This method is particularly useful for environmental monitoring and assessing air quality in industrial settings.

Environmental Remediation

Adsorption Studies:

Recent research has highlighted the potential of using this compound as a target compound in adsorption studies for wastewater treatment. For instance, a resin known as CAPE (cross-linked anionic polyelectrolyte) demonstrated high adsorption capacity for this compound, with a maximum adsorption capacity () of 1534 mg/g . This makes it an effective material for the removal of dyes from industrial effluents.

Case Study:

- Material: CAPE resin.

- Findings: The resin showed excellent recycling capabilities and could remove heavy metals like Cd(II) alongside organic dyes, showcasing its dual functionality in wastewater treatment .

Industrial Applications

Dye Manufacturing:

this compound is primarily used as a dye in various industries, including textiles and plastics. Its vibrant color and stability make it suitable for dyeing fabrics and producing colored plastics.

Regulatory Standards:

The use of this compound in industrial applications is subject to regulatory standards due to its potential health impacts. Monitoring its concentration in workplace air is crucial to ensure safety, with established methods for detection using chromatographic techniques .

Health and Safety Monitoring

Workplace Air Monitoring:

this compound can be used as an indicator compound for assessing exposure levels in occupational settings. Analytical methods have been developed to measure its concentration in workplace air, ensuring compliance with health regulations .

Methodology:

- Sample Collection: Air samples are collected using filters.

- Analysis: The collected samples are analyzed using chromatographic techniques to quantify the presence of this compound.

Research Applications

Biosorption Studies:

Research has also focused on the biosorption of this compound using agricultural waste materials like sugarcane bagasse. This approach not only aids in dye removal from wastewater but also promotes sustainable practices by utilizing waste materials .

| Application Area | Methodology | Key Findings |

|---|---|---|

| Analytical Chemistry | Spectrophotometry | Detects SO₂; absorbance at 546 nm |

| Environmental Remediation | Adsorption with CAPE resin | = 1534 mg/g; effective for dye removal |

| Industrial Applications | Dye manufacturing | Used in textiles and plastics |

| Health Monitoring | Workplace air sampling | Quantifies exposure levels |

| Research Applications | Biosorption studies | Utilizes sugarcane bagasse for dye removal |

作用機序

パラロザニリン塩酸塩の作用機序には、特定の分子標的および経路との相互作用が含まれます。 例えば、シッフ試験では、パラロザニリン塩酸塩はアルデヒドと反応してマゼンタ色の錯体を形成し、アルデヒドの存在を検出するために使用されます 。 生物学的染色では、特定の細胞成分に結合し、顕微鏡下での可視化を可能にします .

類似化合物との比較

類似化合物:

- ロザニリン

- ニューフクシン

- マゼンタII

- 結晶紫

比較: パラロザニリン塩酸塩は、これらの化合物の中で、その特定の構造的特徴と反応性のためにユニークです。 例えば、結晶紫もトリアリールメタン染料ファミリーに属していますが、窒素原子上に追加のメチル基があり、化学的性質と用途が変わります 。 パラロザニリン塩酸塩は、アルデヒドとマゼンタ色の錯体を形成する能力により、シッフ試験において特に有用です .

生物活性

Pararosaniline hydrochloride (PRH), also known as Basic Red 9, is a synthetic dye with significant applications in microbiology, analytical chemistry, and environmental studies. Its chemical structure, characterized as a pH-responsive basic dye, allows it to interact with various biological systems, making it a subject of extensive research regarding its biological activity and potential toxicity.

- Chemical Formula : CHClN

- Molecular Weight : 323.819 g/mol

- Density : 0.999 g/mL at 20 °C

- Melting Point : 250 °C

- Boiling Point : 568.2 °C at 760 mmHg

- CAS Number : 569-61-9

This compound is primarily used for:

- Staining bacteria and other microorganisms in microbiological studies.

- Detecting various substances such as formaldehyde and sulfur dioxide in analytical chemistry.

- Research into its carcinogenic properties due to its classification as a category 1B carcinogen by the International Agency for Research on Cancer (IARC) .

Staining Applications

PRH is widely utilized in microbiology for its ability to stain cellular components, particularly proteins and nucleic acids. It binds to specific cellular structures, allowing for visualization under a microscope. This property is crucial for identifying and studying various microorganisms, including bacteria and fungi.

Toxicological Studies

Research has demonstrated that PRH exhibits toxic effects, particularly in relation to oxidative stress responses in biological systems. A study indicated that PRH activates the oxidative stress response, leading to alterations in gene expression associated with RNA splicing . This suggests that exposure to PRH can have significant implications for cellular function and health.

Carcinogenicity

PRH is recognized for its carcinogenic potential. It has been shown to induce DNA damage and mutations in various cell types. The compound's structure allows it to intercalate into DNA strands, potentially leading to mutagenic effects . This has raised concerns regarding occupational exposure, particularly in industries where PRH is used extensively.

Case Study on Environmental Impact

A study focused on the adsorption capacity of a resin (CAPE) for removing PRH from wastewater highlighted its environmental implications. The resin demonstrated an impressive maximum adsorption capacity of 1534 mg/g, indicating effective removal capabilities from aqueous solutions . This research underscores the importance of developing efficient methods for mitigating the environmental impact of dyes like PRH.

Analytical Methods for Detection

Several analytical methods have been developed to detect PRH in various matrices:

- High-Performance Liquid Chromatography (HPLC) : A method was established for determining PRH concentration in workplace air with detection limits as low as 0.17 ng/mL .

- Spectrophotometry : Utilized for analyzing sulfur dioxide content in agricultural products using this compound as a reagent .

Summary of Biological Effects

| Effect | Description |

|---|---|

| Staining Ability | Effective in visualizing proteins and nucleic acids in microbiological studies. |

| Toxicity | Induces oxidative stress; alters gene expression related to RNA splicing. |

| Carcinogenic Potential | Classified as a category 1B carcinogen; induces DNA damage and mutations. |

| Environmental Impact | High adsorption capacity indicates potential for remediation of dye-contaminated water sources. |

特性

IUPAC Name |

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3.ClH/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12,20H,21-22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQPZRLQQYSMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3.ClH, C19H18ClN3 | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

479-73-2 (Parent) | |

| Record name | C.I. Basic Red 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021247 | |

| Record name | C.I. Basic Red 9 monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pararosaniline hydrochloride appears as colorless to red crystals or green powder. (NTP, 1992), Red or green solid; [CAMEO] | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Basic Red 9 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN ALCOHOL; VERY SLIGHTLY SOL IN WATER & ETHER, Soluble in water (2-3 mg/ml), ethanol (2-25 mg/ml) ethylene glycol methyl ether (50-70 mg/ml) and methanol | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. BASIC RED 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO RED CRYSTALS, Dark-green crystalline powder | |

CAS No. |

569-61-9 | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pararosaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Red 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pararosaniline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 9 monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(4-iminocyclohexa-2,5-dienylidenemethylene)dianiline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444C2M8JKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. BASIC RED 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

514 to 518 °F (decomposes) (NTP, 1992), 268-270 °C (decomposes) | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. BASIC RED 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common analytical method used to determine trace amounts of sulfur dioxide in food products, and how does pararosaniline hydrochloride factor into this method?

A1: The most common method is the this compound spectrophotometric method. This method involves reacting sulfur dioxide with formaldehyde to create a stable compound. This compound further reacts with this compound to produce a purple-red compound, measurable by spectrophotometry at 579 nm. [, , , , , , , , , , , , , , ] This method offers high sensitivity and is widely used for quantifying sulfur dioxide residues in various food matrices.

Q2: Can this compound be used in a non-spectrophotometric method for the detection of sulfur dioxide?

A2: Yes, one study investigated using this compound in a high-performance liquid chromatography (HPLC) method for directly detecting sodium formaldehyde sulfoxylate in food. [] This approach aimed to address the limitations of traditional spectrophotometric methods.

Q3: What environmentally detrimental compound is commonly used in sulfur dioxide detection methods that researchers are trying to replace with less harmful alternatives like this compound?

A3: Sodium tetrachloromercurate is a toxic reagent frequently employed in conventional methods for sulfur dioxide detection. Researchers are actively exploring alternatives like this compound to mitigate environmental pollution associated with sodium tetrachloromercurate. [, ]

Q4: How does the use of ultrasonic extraction with certain reagents improve the determination of sulfur dioxide in food samples?

A4: Research indicates that employing ultrasonic extraction with reagents like EDTA-2Na solution or sodium tetrachloromercurate can significantly enhance the extraction efficiency of sulfur dioxide residues from food samples. This, in turn, contributes to more accurate and reliable measurements when using the this compound spectrophotometric method. [, ]

Q5: What is the molecular structure of this compound?

A5: this compound is a triarylmethane dye with the chemical formula C19H18ClN3. Its structure consists of a central methane carbon atom attached to three substituted aniline groups (C6H4NH2) and a chloride ion (Cl−) as a counterion.

Q6: Has the structure of this compound been modified to improve its properties?

A7: Yes, researchers have synthesized new hydrophobic derivatives of this compound by replacing the hydrochloride counterion with bis(trifluoromethane)sulfonamide (NTF2). These modifications aim to enhance the sensitivity of the dye towards sulfur dioxide gas for sensing applications. []

Q7: What are the toxicological effects of this compound on the model organism Caenorhabditis elegans?

A7: Research on Caenorhabditis elegans has shown that this compound can:

- Modify RNA splicing by activating the oxidative stress response and altering the expression of splicing regulator genes. []

- Negatively affect development, reproduction, and lifespan. []

Q8: Can the toxicological effects of this compound on C. elegans be mitigated?

A9: Studies indicate that inhibiting protein translation in C. elegans can counteract the effects of this compound on RNA splicing and offer significant protection against its long-term toxicity. [] This suggests potential avenues for mitigating the compound's toxicity.

Q9: Beyond its use in analytical chemistry, what other applications does this compound have?

A9: this compound is a versatile compound with applications in various fields:

- Dye and Stain: It is used as a biological dye and stain for microscopy, particularly in histological staining procedures like the periodic acid-Schiff (PAS) stain. [, ]

- Sensor Material: New hydrophobic derivatives show promise as sensitive and cost-effective colorimetric sensors for detecting sulfur dioxide gas. []

- Precursor in Material Science: It can be used as a building block in synthesizing porous covalent organic networks (CONs) with potential applications in gas adsorption and semiconductor materials. []

Q10: Are there any alternatives to using this compound in its different applications?

A11: Yes, for staining mast cells, alternatives to astra blue (a copper phthalocyanin dye) staining procedures include using a solution of this compound and MgCl2-6H2O in ethanol. [] The this compound solution acts as a pH indicator in this method.

Q11: What is the historical significance of the Schiff test in relation to this compound?

A12: The Schiff test, a classic chemical test for aldehydes, traditionally uses a reagent prepared from this compound, sulfur dioxide, and hydrochloric acid (known as Schiff reagent). This test has been widely used in various fields, including biochemistry and organic chemistry. [] NMR studies have provided valuable insights into the structure of the adducts formed during the Schiff reaction and the mechanism of color development, further refining our understanding of this historical test. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。